1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE is a complex organic compound with the molecular formula C15H9Cl2F3N2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline to form an intermediate amide. This intermediate is then treated with thiocarbamoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-trifluoromethylphenyl)benzamide
- 2,4-Dichloro-N-(3-trifluoromethylphenyl)carboxamide
- 2,4-Dichloro-N-(3-trifluoromethylphenyl)thiourea
Uniqueness
Compared to similar compounds, 2,4-DICHLORO-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}AMINO)BENZAMIDE is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H10Cl2F3N3OS |
---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10Cl2F3N3OS/c16-9-4-5-11(12(17)7-9)13(24)22-23-14(25)21-10-3-1-2-8(6-10)15(18,19)20/h1-7H,(H,22,24)(H2,21,23,25) |
InChI Key |
QURGAZDGMITPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.